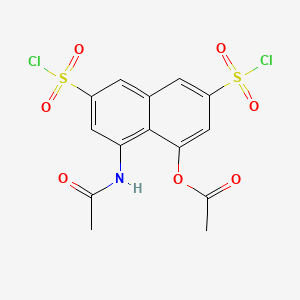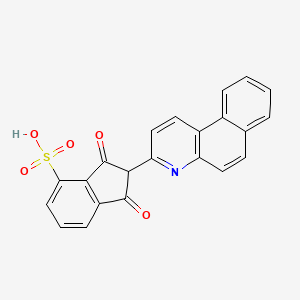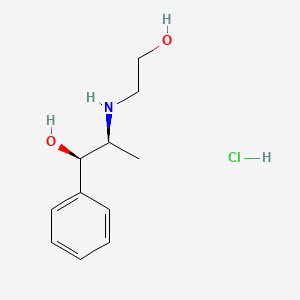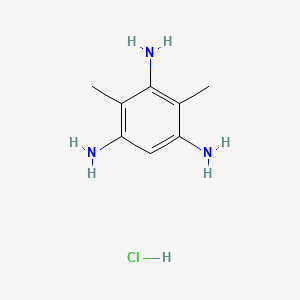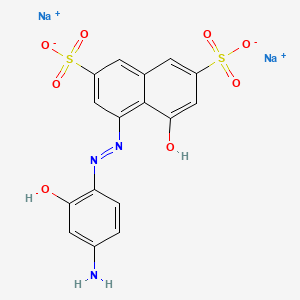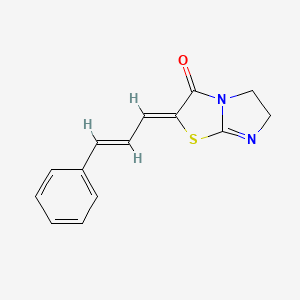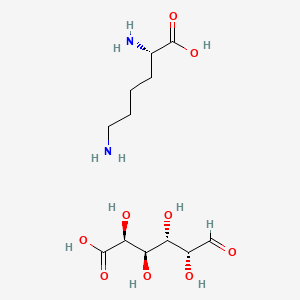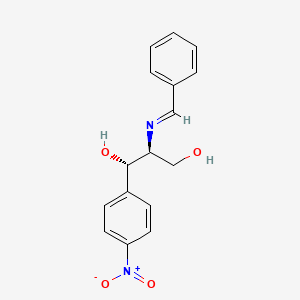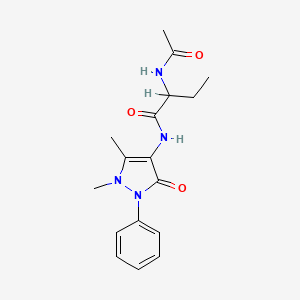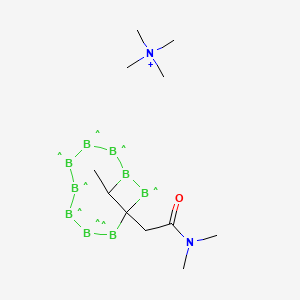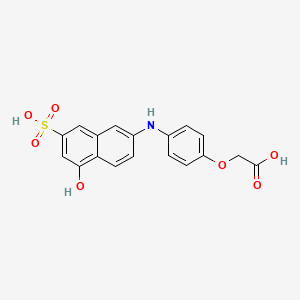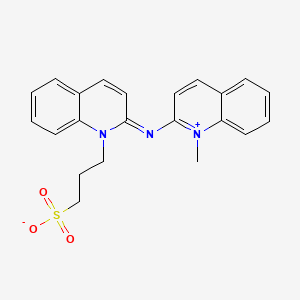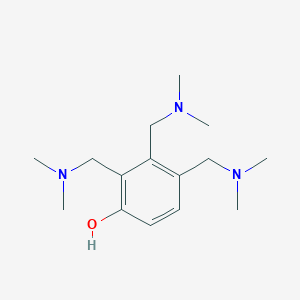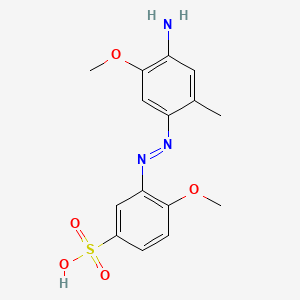
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid is an organic compound known for its vibrant color and applications in various industries. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is often used as a dye due to its ability to impart vivid colors to materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-methoxybenzenesulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonic acid
- 4-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
- 2-((4-Amino-5-methoxy-o-tolyl)azo)benzenesulphonic acid
Uniqueness
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid stands out due to its specific substitution pattern on the aromatic rings, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and stability, making it particularly useful in various applications compared to its analogs.
Propiedades
Número CAS |
74173-53-8 |
|---|---|
Fórmula molecular |
C15H17N3O5S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C15H17N3O5S/c1-9-6-11(16)15(23-3)8-12(9)17-18-13-7-10(24(19,20)21)4-5-14(13)22-2/h4-8H,16H2,1-3H3,(H,19,20,21) |
Clave InChI |
BBFLXBAKDDPDIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


